molecular formula C31H31F3N8O8S2 B1680667 Unii-lal7R1U4BO CAS No. 115622-58-7

Unii-lal7R1U4BO

Cat. No. B1680667
CAS RN: 115622-58-7
M. Wt: 764.8 g/mol
InChI Key: IKYGJSBKPPIKJK-JDKVAZDPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO-23-9424 involves the esterification of fleroxacin at the 3’ position and the attachment of an aminothiazolylmethoxyimino-type side chain at the 7 position . The specific reaction conditions for these steps typically involve the use of organic solvents and catalysts to facilitate the esterification and side chain attachment.

Industrial Production Methods

Industrial production of RO-23-9424 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure liquid chromatography to ensure the purity of the final product. The compound is then formulated into a suitable dosage form for clinical use .

Chemical Reactions Analysis

Types of Reactions

RO-23-9424 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RO-23-9424 may yield a hydroxylated derivative, while reduction may yield a deoxygenated derivative .

Scientific Research Applications

RO-23-9424 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying dual-action antibiotics.

    Biology: Investigated for its effects on bacterial cell walls and DNA replication.

    Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to other antibiotics.

    Industry: Used in the development of new antibacterial agents and formulations.

Comparison with Similar Compounds

Similar Compounds

    Ceftazidime: Another cephalosporin antibiotic with a broad spectrum of activity.

    Cefotaxime: A cephalosporin antibiotic used to treat a variety of bacterial infections.

    Fleroxacin: A quinolone antibiotic with potent antibacterial activity.

Uniqueness

RO-23-9424 is unique due to its dual-action mechanism, combining the properties of both cephalosporin and quinolone antibiotics. This combination enhances its antibacterial activity and broadens its spectrum of action compared to other similar compounds .

properties

CAS RN

115622-58-7

Molecular Formula

C31H31F3N8O8S2

Molecular Weight

764.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47)/b38-20-/t21-,28-/m1/s1

InChI Key

IKYGJSBKPPIKJK-JDKVAZDPSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)CCF)F

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ro-23-9424;  Ro 239424;  Ro23-9424.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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